molecular formula C15H29NOS B14620032 1-[(3-Isocyanatopropyl)sulfanyl]undecane CAS No. 60853-06-7

1-[(3-Isocyanatopropyl)sulfanyl]undecane

Cat. No.: B14620032
CAS No.: 60853-06-7
M. Wt: 271.5 g/mol
InChI Key: CYNLRHWXIIIOHN-UHFFFAOYSA-N
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Description

1-[(3-Isocyanatopropyl)sulfanyl]undecane is an organic compound characterized by the presence of an isocyanate group attached to a propyl chain, which is further linked to an undecane chain via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]undecane typically involves the reaction of 1-undecanethiol with 3-isocyanatopropyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Isocyanatopropyl)sulfanyl]undecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like methanol or ethylamine can be used under mild conditions to facilitate the substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Urethanes or ureas.

Scientific Research Applications

1-[(3-Isocyanatopropyl)sulfanyl]undecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to modify biomolecules, such as proteins, through the isocyanate group.

    Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]undecane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable urethane or urea linkages. The sulfur atom in the compound can also participate in redox reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Isocyanatopropyl)sulfanyl]decane
  • 1-[(3-Isocyanatopropyl)sulfanyl]dodecane
  • 1-[(3-Isocyanatopropyl)sulfanyl]octane

Uniqueness

1-[(3-Isocyanatopropyl)sulfanyl]undecane is unique due to its specific chain length and the presence of both an isocyanate group and a sulfur atom

Properties

CAS No.

60853-06-7

Molecular Formula

C15H29NOS

Molecular Weight

271.5 g/mol

IUPAC Name

1-(3-isocyanatopropylsulfanyl)undecane

InChI

InChI=1S/C15H29NOS/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-16-15-17/h2-14H2,1H3

InChI Key

CYNLRHWXIIIOHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSCCCN=C=O

Origin of Product

United States

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